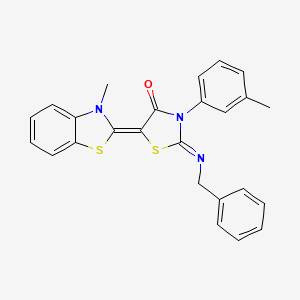
(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” typically involves the condensation of appropriate benzylamine and benzothiazole derivatives with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thiazolidinones have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would require further investigation.
Medicine
In medicine, compounds with similar structures have shown promise in treating various diseases, including diabetes, inflammation, and infections. The therapeutic potential of this compound could be explored through preclinical and clinical studies.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.
作用機序
The mechanism of action of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidinones and benzothiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other related compounds.
特性
分子式 |
C25H21N3OS2 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
(5Z)-2-benzylimino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21N3OS2/c1-17-9-8-12-19(15-17)28-23(29)22(24-27(2)20-13-6-7-14-21(20)30-24)31-25(28)26-16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3/b24-22-,26-25? |
InChIキー |
MICJGFDZXCOTBN-VUQCETKJSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/3\N(C4=CC=CC=C4S3)C)/SC2=NCC5=CC=CC=C5 |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C3N(C4=CC=CC=C4S3)C)SC2=NCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



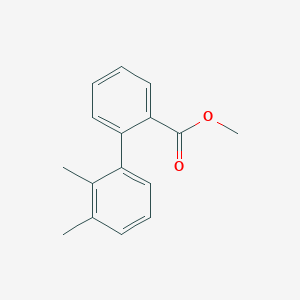
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
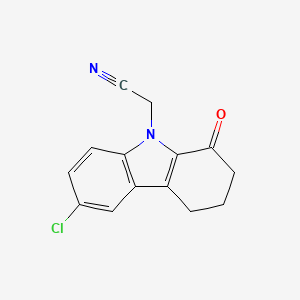
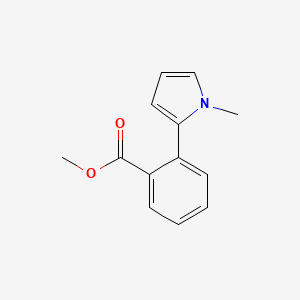


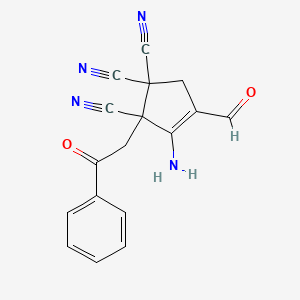
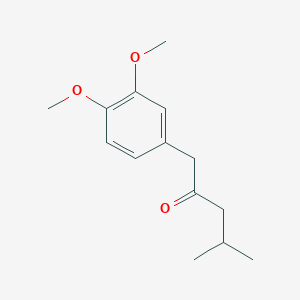
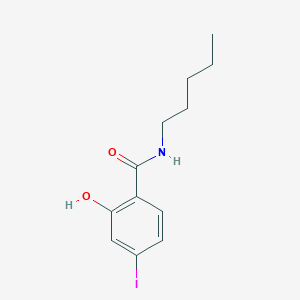
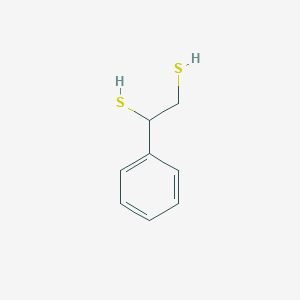
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)
